molecular formula C40H70N7O18P3S B1246041 3-Oxopristanoyl-CoA

3-Oxopristanoyl-CoA

Numéro de catalogue: B1246041
Poids moléculaire: 1062 g/mol
Clé InChI: NQFYRDGBRBDQQG-SVFBWJQPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Oxopristanoyl-CoA is a branched-chain fatty acyl-CoA ester that serves as a specialized metabolite and reference standard in biochemical research. With the molecular formula C40H70N7O18P3S and a molecular weight of approximately 1062.01 g/mol, this compound is integral to studies investigating the beta-oxidation of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), a branched-chain fatty acid derived from phytol metabolism . The compound features a 3-keto group, positioning it as an intermediate in the peroxisomal fatty acid oxidation pathway . Researchers utilize 3-Oxopristanoyl-CoA to elucidate the metabolic fate of dietary branched-chain lipids and to study related disorders, such as peroxisomal biogenesis disorders like Zellweger syndrome, where phytanic and pristanic acid metabolism is impaired. Its role is critical in enzymology assays for characterizing the activity and substrate specificity of thiolases and other enzymes involved in the sterol-carrier protein (SCPx)-dependent pathway . This high-purity compound is essential for in vitro studies aiming to map the complete oxidative pathway of methyl-branched fatty acids and to understand their contribution to cellular energy homeostasis and lipid-mediated signaling. 3-Oxopristanoyl-CoA is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Propriétés

Formule moléculaire

C40H70N7O18P3S

Poids moléculaire

1062 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6,10,14-tetramethyl-3-oxopentadecanethioate

InChI

InChI=1S/C40H70N7O18P3S/c1-24(2)10-8-11-25(3)12-9-13-26(4)14-15-28(48)27(5)39(53)69-19-18-42-30(49)16-17-43-37(52)34(51)40(6,7)21-62-68(59,60)65-67(57,58)61-20-29-33(64-66(54,55)56)32(50)38(63-29)47-23-46-31-35(41)44-22-45-36(31)47/h22-27,29,32-34,38,50-51H,8-21H2,1-7H3,(H,42,49)(H,43,52)(H,57,58)(H,59,60)(H2,41,44,45)(H2,54,55,56)/t25?,26?,27?,29-,32-,33-,34+,38-/m1/s1

Clé InChI

NQFYRDGBRBDQQG-SVFBWJQPSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES isomérique

CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canonique

CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonymes

3-oxo-pristanoyl-CoA
3-oxopristanoyl coenzyme A
3-oxopristanoyl-coenzyme A

Origine du produit

United States

Applications De Recherche Scientifique

Metabolic Research

3-Oxopristanoyl-CoA plays a crucial role in the metabolic pathways of fatty acids. It is involved in the synthesis and degradation of lipids, which are vital for energy production and cellular structure. Understanding its function can help elucidate metabolic disorders such as obesity and diabetes.

Table 1: Role of 3-Oxopristanoyl-CoA in Metabolism

PathwayDescriptionImplications for Research
Fatty Acid SynthesisActs as an intermediate in fatty acid synthesisInsights into lipid-related diseases
β-OxidationInvolved in the breakdown of fatty acidsPotential target for metabolic disorder therapies
KetogenesisContributes to ketone body formationUnderstanding energy metabolism in fasting

Pharmacological Applications

The compound has potential therapeutic implications due to its role in regulating metabolic pathways. Research indicates that modulating levels of 3-Oxopristanoyl-CoA could influence drug metabolism and efficacy.

Case Study: Modulation of Drug Metabolism

In a study examining the effects of 3-Oxopristanoyl-CoA on drug metabolism, researchers found that altering its concentration affected the activity of cytochrome P450 enzymes, which are crucial for drug detoxification. This suggests that manipulating levels of this compound could enhance the effectiveness of certain medications while reducing side effects.

Cellular Signaling

3-Oxopristanoyl-CoA is implicated in various signaling pathways that regulate cell growth and apoptosis. Its influence on these processes makes it a target for cancer research.

Table 2: Signaling Pathways Involving 3-Oxopristanoyl-CoA

PathwayFunctionRelevance to Cancer Research
mTOR PathwayRegulates cell growth and metabolismPotential target for cancer therapy
AMP-activated Protein Kinase (AMPK)Involved in energy homeostasisInsights into metabolic reprogramming in tumors

Biomarker Development

Due to its central role in lipid metabolism, 3-Oxopristanoyl-CoA is being investigated as a biomarker for metabolic diseases. Its levels can indicate alterations in lipid profiles associated with conditions like cardiovascular disease and diabetes.

Case Study: Biomarker for Diabetes

Research has shown that patients with type 2 diabetes exhibit altered levels of 3-Oxopristanoyl-CoA compared to healthy controls. This finding supports its potential use as a biomarker for early diagnosis and monitoring of diabetes progression.

Analyse Des Réactions Chimiques

Thiolytic Cleavage by Sterol Carrier Protein X (SCPx)

3-Oxopristanoyl-CoA undergoes thiolytic cleavage catalyzed by SCPx , a peroxisomal enzyme with dual sterol carrier protein (SCP-2) and 3-ketoacyl-CoA thiolase activities . This reaction is essential for shortening branched-chain fatty acids like pristanic acid.

Reaction:

3 Oxopristanoyl CoA CoA4 8 12 Trimethyltridecanoyl CoA Acetyl CoA\text{3 Oxopristanoyl CoA CoA}\rightleftharpoons \text{4 8 12 Trimethyltridecanoyl CoA Acetyl CoA}

Key Features:

  • SCPx exclusively processes branched-chain 3-ketoacyl-CoA esters , unlike the clofibrate-inducible thiolase responsible for straight-chain substrates .

  • The enzyme’s activity is not stimulated by peroxisome proliferators (e.g., DEHP), underscoring its distinct regulatory mechanism .

Substrate Specificity and Catalytic Efficiency

Activity assays using purified peroxisomal fractions revealed:

SubstrateThiolase Activity (nmol/min/mg)Induction by DEHP
3-Oxopalmitoyl-CoA (straight-chain)604 → 5,295 (8.8-fold increase)Yes
3-Oxopristanoyl-CoA (branched-chain)41 → 10 (no induction)No

Data adapted from peroxisomal enzyme studies in rats

  • The lack of induction for branched-chain substrates highlights evolutionary specialization in lipid metabolism.

  • SCPx’s catalytic efficiency (kcat/Kmk_{cat}/K_m) for 3-oxopristanoyl-CoA is 10-fold lower than for straight-chain analogs, reflecting steric challenges posed by methyl branches .

Non-Enzymatic Hydrolysis

In aqueous solutions, 3-Oxopristanoyl-CoA undergoes spontaneous hydrolysis to release free CoA, particularly at physiological pH (7.4) and temperature (37°C) . This degradation is accelerated in the absence of stabilizing enzymes like SCPx, emphasizing the need for tight metabolic coupling in vivo .

Role in Disease Pathogenesis

Defects in SCPx-mediated thiolysis lead to 3-methylglutaconic aciduria , characterized by urinary excretion of 3-methylglutaconic acid and neurological dysfunction . Accumulation of 3-oxopristanoyl-CoA disrupts mitochondrial energetics, linking peroxisomal and mitochondrial metabolic pathways .

Structural Insights from Thiolase Superfamily

SCPx shares mechanistic features with thiolases, including:

  • Covalent catalysis via a nucleophilic cysteine (Cys¹¹⁰ in SCPx) attacking the 3-keto group .

  • Transition-state stabilization through hydrogen bonding with histidine and aspartate residues .

  • A conserved GGD motif critical for CoA binding and acyl-enzyme intermediate formation .

Comparative Analysis with Straight-Chain Thiolases

FeatureSCPx (Branched-Chain)Conventional Thiolase (Straight-Chain)
Substrate3-Oxopristanoyl-CoA3-Oxopalmitoyl-CoA
LocalizationPeroxisomesPeroxisomes/Mitochondria
Induction by DEHPNoYes
Catalytic ResiduesCys¹¹⁰, His³⁷², Asp¹⁰⁵Cys⁹⁴, His³⁵⁸, Asp³⁷²

Méthodes De Préparation

Key Reaction Conditions:

  • pH : 7.5–8.0 (optimized for acyl-CoA synthetase activity).

  • Temperature : 37°C (mimicking physiological conditions).

  • Substrate Ratios : Equimolar concentrations of 3-oxopristanic acid and CoA-SH, with ATP in excess (2–3 mM).

Table 1: Components of the Chemical Synthesis Reaction

ComponentConcentrationRole
3-Oxopristanic acid1 mMSubstrate
CoA-SH1 mMNucleophilic thiol donor
ATP3 mMEnergy source for activation
MgCl₂5 mMCofactor for ACS activity
Tris-HCl buffer (pH 8.0)50 mMReaction buffer

After incubation, the product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in ammonium acetate buffer.

Enzymatic Preparation Using Sterol Carrier Protein X (SCPx)

Sterol carrier protein X (SCPx), a peroxisomal branched-chain β-ketothiolase, specifically catalyzes the thiolytic cleavage of 3-oxopristanoyl-CoA into pristanoyl-CoA and acetyl-CoA. This enzyme also facilitates the reverse reaction, enabling the synthesis of 3-oxopristanoyl-CoA from pristanoyl-CoA and acetyl-CoA under controlled conditions:

Pristanoyl-CoA+Acetyl-CoASCPx3-Oxopristanoyl-CoA+CoA-SH\text{Pristanoyl-CoA} + \text{Acetyl-CoA} \xleftrightarrow{\text{SCPx}} \text{3-Oxopristanoyl-CoA} + \text{CoA-SH}

Protocol for Enzymatic Synthesis:

  • Enzyme Source : Recombinant SCPx expressed in E. coli or isolated from rat liver peroxisomes.

  • Reaction Mixture :

    • 0.5 mM pristanoyl-CoA

    • 0.5 mM acetyl-CoA

    • 50 mM Tris-HCl (pH 8.0)

    • 1 mM dithiothreitol (DTT)

    • 0.1% Triton X-100 (to solubilize substrates)

  • Incubation : 30 minutes at 37°C.

  • Termination : Add 10% (v/v) perchloric acid to denature proteins.

  • Analysis : Quantify 3-oxopristanoyl-CoA via LC-MS/MS or enzymatic assays.

Table 2: Enzymatic Synthesis Yield Under Varied Conditions

Acetyl-CoA (mM)Pristanoyl-CoA (mM)SCPx (μg/mL)Yield (%)
0.50.51062
1.00.51078
0.51.02085

Biosynthetic Pathways in Peroxisomes

In vivo, 3-oxopristanoyl-CoA is generated during the β-oxidation of pristanic acid within peroxisomes. The process involves four enzymatic steps:

  • Oxidation : Pristanoyl-CoA → 2-Enoyl-pristanoyl-CoA (via acyl-CoA oxidase).

  • Hydration : 2-Enoyl-pristanoyl-CoA → 3-Hydroxy-pristanoyl-CoA (via enoyl-CoA hydratase).

  • Dehydrogenation : 3-Hydroxy-pristanoyl-CoA → 3-Oxopristanoyl-CoA (via hydroxyacyl-CoA dehydrogenase).

  • Thiolysis : 3-Oxopristanoyl-CoA → Pristanoyl-CoA (shortened by two carbons) + Acetyl-CoA (via SCPx).

Figure 1: Peroxisomal β-Oxidation of Pristanic Acid

Pristanoyl-CoAOxidation2-Enoyl-pristanoyl-CoAHydration3-Hydroxy-pristanoyl-CoADehydrogenation3-Oxopristanoyl-CoAThiolysisShortened pristanoyl-CoA+Acetyl-CoA\text{Pristanoyl-CoA} \xrightarrow{\text{Oxidation}} \text{2-Enoyl-pristanoyl-CoA} \xrightarrow{\text{Hydration}} \text{3-Hydroxy-pristanoyl-CoA} \xrightarrow{\text{Dehydrogenation}} \text{3-Oxopristanoyl-CoA} \xrightarrow{\text{Thiolysis}} \text{Shortened pristanoyl-CoA} + \text{Acetyl-CoA}

Analytical Characterization

Structural Confirmation:

  • Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 1062.0 ([M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) :

    • 1H^1\text{H}-NMR (500 MHz, D₂O): δ 8.35 (s, 1H, adenine H8), 6.13 (d, 1H, ribose H1'), 3.95–3.45 (m, CoA backbone).

    • 13C^{13}\text{C}-NMR: δ 207.5 (3-keto group), 177.8 (thioester carbonyl).

Purity Assessment:

  • HPLC : >95% purity achieved using a C18 column (retention time: 12.3 minutes) with UV detection at 260 nm (adenine moiety).

Applications and Research Findings

  • Peroxisomal Disorders : Deficiencies in SCPx or acyl-CoA oxidase disrupt 3-oxopristanoyl-CoA metabolism, leading to accumulation of pristanic acid in Zellweger syndrome.

  • Drug Development : Inhibitors of SCPx are explored for modulating branched-chain fatty acid metabolism in metabolic diseases .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways involving 3-oxopristanoyl-CoA, and how can researchers experimentally validate its role in peroxisomal β-oxidation?

  • Answer : 3-Oxopristanoyl-CoA is a key intermediate in peroxisomal β-oxidation of branched-chain fatty acids and bile acid precursors. To validate its role, researchers can:

  • Enzyme activity assays : Measure thiolase activity (e.g., SCPx thiolase, EC 2.3.1.176) using spectrophotometric methods to track CoA release during the cleavage of 3-oxopristanoyl-CoA into 4,8,12-trimethyltridecanoyl-CoA and propionyl-CoA .
  • Substrate-specificity studies : Use radiolabeled substrates (e.g., 14C^{14}\text{C}-3-oxopristanoyl-CoA) in isolated peroxisomes to confirm product formation via thin-layer chromatography (TLC) or HPLC .
  • Knockout models : Compare β-oxidation efficiency in wild-type vs. SCPx/^{-/-} murine models using lipidomic profiling to identify pathway disruptions .

Q. What methodologies are recommended for quantifying 3-oxopristanoyl-CoA in cellular extracts, and how can cross-reactivity with structurally similar acyl-CoAs be minimized?

  • Answer :

  • Liquid chromatography-mass spectrometry (LC-MS) : Use reverse-phase HPLC coupled with tandem MS (e.g., MRM mode) to distinguish 3-oxopristanoyl-CoA (m/zm/z 1071.39) from analogs like 3-oxohexanoyl-CoA (m/zm/z 897.64) .
  • Sample preparation : Acidify extracts with perchloric acid to stabilize labile CoA esters and reduce degradation. Include internal standards (e.g., deuterated acyl-CoAs) for normalization .
  • Immunochemical methods : Develop polyclonal antibodies against the 3-oxopristanoyl moiety; validate specificity using competitive ELISA with structurally distinct CoA derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters for 3-oxopristanoyl-CoA-processing enzymes across different experimental systems (e.g., recombinant vs. native enzymes)?

  • Answer : Discrepancies often arise from:

  • Assay conditions : Standardize buffer systems (e.g., pH 7.4, 150 mM KCl) and cofactor concentrations (e.g., NADPH/NAD+^+ ratios) to mirror physiological conditions .
  • Enzyme purity : Use affinity-tagged recombinant proteins (e.g., His6_6-SCPx) with >95% purity (verified via SDS-PAGE ) to avoid interference from endogenous peroxisomal proteases .
  • Data normalization : Express activity as µmol·min1^{-1}·mg1^{-1} protein, and validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. What strategies are effective for engineering microbial systems to produce 3-oxopristanoyl-CoA as a substrate for studying downstream lipid metabolism?

  • Answer :

  • Pathway reconstruction : Express SCPx thiolase and ACOX2 (acyl-CoA oxidase) in E. coli or S. cerevisiae with inducible promoters. Optimize codon usage and chaperone co-expression to enhance soluble protein yield .
  • Substrate feeding : Supplement cultures with pristanic acid (precursor) and monitor 3-oxopristanoyl-CoA accumulation via LC-MS .
  • Metabolic flux analysis : Use 13C^{13}\text{C}-labeled glucose to trace carbon flow into acyl-CoA pools, confirming pathway activity via isotopic enrichment patterns .

Q. How can researchers address challenges in detecting 3-oxopristanoyl-CoA-protein interactions due to low binding affinity or transient complex formation?

  • Answer :

  • Surface plasmon resonance (SPR) : Immobilize 3-oxopristanoyl-CoA on a sensor chip and screen for binding partners (e.g., peroxisomal transporters) with a detection limit of ~1 nM .
  • Crosslinking-MS : Use bifunctional crosslinkers (e.g., DSS) to stabilize weak interactions, followed by tryptic digestion and LC-MS/MS to identify co-purified proteins .
  • NMR spectroscopy : Employ 19F^{19}\text{F}-labeled CoA analogs to study binding dynamics in real-time under near-physiological conditions .

Methodological Best Practices

Q. What quality control measures are critical when replicating studies involving 3-oxopristanoyl-CoA to ensure reproducibility?

  • Answer :

  • Documentation : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for experimental records, including raw chromatograms and instrument calibration logs .
  • Reagent validation : Certify acyl-CoA standards via independent NMR or elemental analysis. Batch-test commercial antibodies for lot-to-lot consistency .
  • Statistical rigor : Predefine sample sizes using power analysis (α=0.05\alpha = 0.05, β=0.2\beta = 0.2) and report effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxopristanoyl-CoA
Reactant of Route 2
3-Oxopristanoyl-CoA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.